molecular formula C17H18O B13733156 1,1-Diphenyl-pentan-2-one CAS No. 41997-44-8

1,1-Diphenyl-pentan-2-one

Cat. No.: B13733156
CAS No.: 41997-44-8
M. Wt: 238.32 g/mol
InChI Key: IERSZKXOIWQGDR-UHFFFAOYSA-N
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Description

1,1-Diphenyl-pentan-2-one is an organic compound with the molecular formula C17H16O. It is a ketone characterized by the presence of two phenyl groups attached to the first carbon of a pentan-2-one chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Diphenyl-pentan-2-one can be synthesized through several methods. One common approach involves the reaction of diphenylmethane with n-butyl bromide in the presence of sodium amide in liquid ammonia. The reaction proceeds through the formation of a carbanion intermediate, which then reacts with n-butyl bromide to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Diphenyl-pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones with additional functional groups.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1,1-Diphenyl-pentan-2-one has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-diphenyl-pentan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl groups can undergo electrophilic aromatic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenyl-ethanone: Similar structure but with a shorter carbon chain.

    1,1-Diphenyl-propan-2-one: Similar structure with a three-carbon chain.

    1,1-Diphenyl-butan-2-one: Similar structure with a four-carbon chain.

Uniqueness

1,1-Diphenyl-pentan-2-one is unique due to its longer carbon chain, which can influence its physical and chemical properties. The presence of two phenyl groups also enhances its reactivity in electrophilic aromatic substitution reactions compared to similar compounds with fewer phenyl groups.

Properties

CAS No.

41997-44-8

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1,1-diphenylpentan-2-one

InChI

InChI=1S/C17H18O/c1-2-9-16(18)17(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,17H,2,9H2,1H3

InChI Key

IERSZKXOIWQGDR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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